3-(3,3-Difluorocyclobutyl)pyrrolidine
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Overview
Description
“3-(3,3-Difluorocyclobutyl)pyrrolidine”, also known as DFCP or Fluorocyclobutylpyrrolidine, is a compound that has significant importance in scientific research, particularly in the field of pharmaceuticals. It can be used as a building block in the synthesis of Triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 .
Synthesis Analysis
The synthesis of pyrrolidines involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis
The molecular formula of “this compound” is C8H13F2N. The InChI code is 1S/C8H13F2N/c9-8(10)3-7(4-8)6-1-2-11-5-6/h6-7,11H,1-5H2 .Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a molecular weight of 161.19 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Catalysis
Research on sulfonamides and their role in catalyzing cyclizations presents a foundational approach to synthesizing pyrrolidines, a class of compounds to which "3-(3,3-Difluorocyclobutyl)pyrrolidine" belongs. The use of trifluoromethanesulfonic acid as a catalyst facilitates the formation of pyrrolidines from homoallylic sulfonamides, indicating a method that could potentially be applied or adapted for the synthesis of difluorocyclobutyl-substituted pyrrolidines (Haskins & Knight, 2002).
Organocatalysis
The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine demonstrates the efficacy of organocatalysts in mediating asymmetric intramolecular aldol reactions. This showcases the potential for synthesizing complex bicyclic structures with high enantioselectivity, a principle that could be explored for synthesizing difluorocyclobutyl-substituted pyrrolidines with specific stereochemical configurations (Hayashi et al., 2007).
Electrophilic Fluorination
The development of electrophilic difluoromethylthiolating reagents, such as N-difluoromethylthiophthalimide, highlights the growing interest in introducing fluorine or difluoromethyl groups into organic molecules. This reagent enables the difluoromethylthiolation of a wide range of nucleophiles under mild conditions, suggesting a pathway for introducing difluoromethyl groups into pyrrolidine frameworks (Zhu et al., 2015).
Biological Activity
While the direct biological applications of "this compound" are not documented, the study of pyrrolidine derivatives, including their synthesis and binding properties, lays the groundwork for potential pharmacological applications. For example, compounds structurally related to pyrrolidines have been explored for their binding properties to nicotinic acetylcholine receptors, indicating a potential interest in diversifying the structural motifs of pyrrolidines for enhancing receptor affinity and selectivity (Doll et al., 1999).
Material Science and Electrochemistry
The synthesis and characterization of fulleropyrrolidines containing the trifluoromethyl group reveal the compound's potential in material science, particularly in photovoltaic materials due to their good fluorescence and electrochemical properties. This suggests that modifications incorporating difluorocyclobutyl groups could further explore and enhance these properties for specific applications (Li et al., 2012).
Safety and Hazards
Future Directions
Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that “3-(3,3-Difluorocyclobutyl)pyrrolidine” and other pyrrolidine compounds have potential for further exploration in drug discovery and development .
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-7(4-8)6-1-2-11-5-6/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWNQSGLXVRRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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